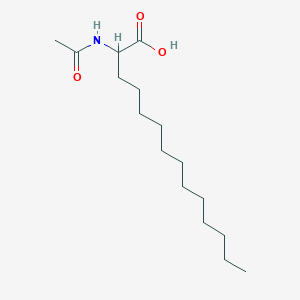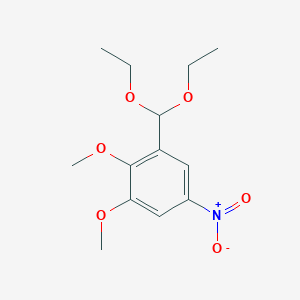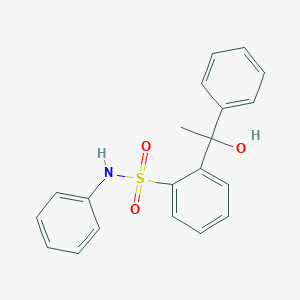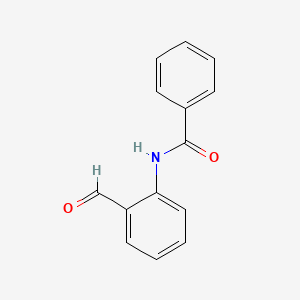
2-(Acetylamino)tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)tetradecanoic acid typically involves the acetylation of tetradecanoic acid. One common method is to react tetradecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for purification and quality control ensures consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)tetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)tetradecanoic acid involves its interaction with cellular membranes and enzymes. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate enzyme activity and influence cellular processes such as signal transduction and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanoic acid (Myristic acid): The parent compound, lacking the acetylamino group.
2-Acetamidotetradecanoic acid: A similar compound with slight structural variations.
Uniqueness
2-(Acetylamino)tetradecanoic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its ability to interact with biological molecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
5440-51-7 |
|---|---|
Molekularformel |
C16H31NO3 |
Molekulargewicht |
285.42 g/mol |
IUPAC-Name |
2-acetamidotetradecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-13-15(16(19)20)17-14(2)18/h15H,3-13H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
UNPKYTNUABIHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)

![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)






![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)

